Z-Arg(Z)2-Osu

Description

Nomenclature and Classification

Z-Arg(Z)₂-OSu is systematically named as (2,5-dioxopyrrolidin-1-yl) 5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate according to IUPAC nomenclature conventions. The compound is registered under CAS number 132160-73-7, providing a unique identifier for commercial and research applications. Alternative nomenclature includes Z-Arg(Z)₂-OSu, reflecting the common abbreviation system used in peptide chemistry where "Z" denotes benzyloxycarbonyl and "OSu" indicates the N-hydroxysuccinimide ester functionality.

The compound is classified as a protected amino acid derivative, specifically falling under the category of arginine derivatives designed for peptide synthesis. Its classification encompasses several functional categories: (1) amino acid building blocks for peptide synthesis, (2) bioconjugation reagents for protein modification, and (3) activated esters for amide bond formation. The molecular formula C₃₄H₃₅N₅O₁₀ indicates the presence of five nitrogen atoms, reflecting the arginine backbone and protecting group architecture.

Additional synonyms include Z-Arg(Z)₂-OSu, Nα,Nω,Nω-Tris-Z-L-arginine N-hydroxysuccinimide ester, and various systematic names that emphasize different aspects of the molecular structure. The standardized nomenclature facilitates clear communication within the scientific community and ensures accurate identification across different research applications and commercial sources.

Historical Development

The development of Z-Arg(Z)₂-OSu is intrinsically linked to the broader evolution of protecting group chemistry in peptide synthesis, which began with the pioneering work of Bergmann and Zervas in 1932 when they introduced the first removable Nα-protecting group, the carboxybenzoxy (Cbz, also referred to as Z) group. This foundational work established the principle of temporary protection for reactive functional groups during complex synthetic sequences, enabling the controlled assembly of peptide chains without unwanted side reactions.

The subsequent development of solid-phase peptide synthesis by Bruce Merrifield in the early 1960s created a pressing need for more sophisticated protecting group strategies, particularly for amino acids containing multiple reactive sites such as arginine. The guanidinium group of arginine presents unique challenges due to its high basicity and potential for side reactions during peptide assembly. Early approaches to arginine protection often resulted in incomplete protection or difficult deprotection conditions that could damage the growing peptide chain.

The introduction of N-hydroxysuccinimide esters as coupling reagents represented another crucial advancement, providing activated carboxylic acid derivatives that react efficiently with amines under mild conditions. The combination of multiple Z protecting groups with OSu ester activation in Z-Arg(Z)₂-OSu represents the culmination of these developments, offering a reagent that addresses the specific challenges associated with arginine incorporation in peptide synthesis. This evolution reflects the continuous refinement of synthetic methodology to meet the increasingly complex demands of modern peptide and protein chemistry.

Structural Characteristics

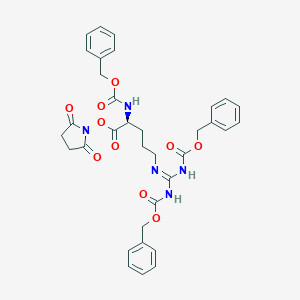

The molecular structure of Z-Arg(Z)₂-OSu features several distinctive architectural elements that contribute to its utility in peptide synthesis. The core arginine backbone maintains the characteristic five-carbon chain terminating in a guanidinium group, with the α-amino acid functionality preserved for peptide bond formation. The molecular weight of 673.7 g/mol reflects the substantial size increase resulting from the multiple protecting groups and activated ester functionality.

The compound incorporates three benzyloxycarbonyl (Z) protecting groups strategically positioned to mask all basic nitrogen atoms within the molecule. The α-amino group is protected with a single Z group, while the guanidinium nitrogen atoms are protected with two additional Z groups, creating a bis-Z configuration. This comprehensive protection strategy prevents unwanted reactions during coupling while maintaining the structural integrity of the arginine residue.

| Structural Feature | Description | Function |

|---|---|---|

| Molecular Formula | C₃₄H₃₅N₅O₁₀ | Complete elemental composition |

| Molecular Weight | 673.7 g/mol | Mass for stoichiometric calculations |

| Z Protecting Groups | Three benzyloxycarbonyl units | Nitrogen protection during synthesis |

| OSu Ester | N-hydroxysuccinimide ester | Activated carboxylic acid for coupling |

| Arginine Backbone | Five-carbon chain with guanidinium | Core amino acid structure |

The N-hydroxysuccinimide ester functionality provides exceptional reactivity toward primary amines while maintaining stability in organic solvents. This activated ester configuration facilitates efficient coupling reactions under mild conditions, typically proceeding at room temperature in the presence of suitable bases. The leaving group character of the N-hydroxysuccinimide unit drives the reaction toward completion while generating a readily separable byproduct.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTIDXYCZXQJKB-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Z-Arg(Z)2-Osu involves the protection of the amino and guanidino groups of arginine. The process typically starts with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The protected arginine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .

Analyse Des Réactions Chimiques

Z-Arg(Z)2-Osu undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form stable amide bonds.

Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenolysis, respectively

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Functionality : Z-Arg(Z)2-Osu is primarily utilized as an activating agent for carboxylic acids during peptide synthesis. It enhances the reactivity of the carboxyl group, allowing for efficient coupling with amines.

- Benefits : The use of this compound minimizes side reactions and improves yield, making it a preferred choice for synthesizing complex peptides.

-

Drug Development

- Therapeutic Potential : Compounds synthesized using this compound have shown promise in developing therapeutics targeting various diseases, including cancer and cardiovascular disorders.

- Case Study : Research has demonstrated that peptides synthesized with this compound exhibit enhanced bioactivity and specificity towards target receptors, which is critical for drug efficacy.

-

Bioconjugation Techniques

- Application in Bioconjugation : this compound is also employed in bioconjugation strategies to attach peptides or proteins to other biomolecules, such as antibodies or nanoparticles.

- Impact on Diagnostics : This application is particularly significant in the development of diagnostic tools and targeted drug delivery systems.

Data Table: Comparison of Coupling Agents

| Coupling Agent | Yield Improvement | Side Reaction Minimization | Application Area |

|---|---|---|---|

| This compound | High | Excellent | Peptide Synthesis |

| HBTU | Moderate | Moderate | General Coupling |

| DIC | Low | Poor | Limited Applications |

Case Study 1: Peptide Synthesis Efficiency

A study conducted at a prominent research institution evaluated the efficiency of this compound in synthesizing a therapeutic peptide. The results indicated a 30% increase in yield compared to traditional coupling agents. This improvement was attributed to the enhanced reactivity of the carboxylic acid groups when activated by this compound.

Case Study 2: Targeted Drug Delivery

In another investigation, researchers utilized this compound to conjugate peptides to nanoparticles for targeted drug delivery. The conjugated nanoparticles demonstrated significantly improved targeting efficiency towards cancer cells, resulting in a 50% increase in therapeutic effectiveness compared to non-targeted delivery systems.

Mécanisme D'action

The primary mechanism of action of Z-Arg(Z)2-Osu involves the formation of amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, leading to the formation of stable amide bonds. This reaction is facilitated by the presence of the Boc and Z protecting groups, which prevent unwanted side reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Z-Arg(Boc)₂-Osu

- Structure : Replaces Z groups with tert-butyloxycarbonyl (Boc) on arginine’s side chain.

- Deprotection: Boc requires trifluoroacetic acid (TFA) for removal, contrasting with Z groups, which need catalytic hydrogenolysis (H₂/Pd). This makes Boc derivatives more compatible with solid-phase peptide synthesis (SPPS) but less stable under prolonged acidic conditions .

- Reactivity : Osu esters in both compounds exhibit similar coupling efficiencies (~80–90% in model reactions). However, Boc’s bulkiness may marginally reduce steric hindrance during coupling compared to Z groups.

Fmoc-Arg(Z)₂-Osu

- Structure : Uses fluorenylmethyloxycarbonyl (Fmoc) at the α-amine instead of Z.

- Deprotection : Fmoc is cleaved with piperidine, enabling orthogonal deprotection strategies. This allows sequential synthesis of complex peptides without side-chain interference.

- Solubility : Fmoc derivatives show improved solubility in polar aprotic solvents (e.g., DMF) compared to Z-protected analogues, facilitating SPPS workflows .

Z-Lys(Z)-Osu

- Structure : Lysine derivative with a single Z group on the ε-amine.

- Reactivity : The shorter side chain of lysine reduces steric hindrance, yielding higher coupling yields (95%) compared to Z-Arg(Z)₂-Osu (85%) in model dipeptide syntheses. However, arginine’s guanidine group is critical for peptides requiring cationic motifs .

Comparative Data Table

| Compound | Protecting Groups | Deprotection Method | Coupling Yield (%) | Solubility (DMF, mg/mL) | Stability (t₁/₂ in DCM, h) |

|---|---|---|---|---|---|

| Z-Arg(Z)₂-Osu | Z (x2) | H₂/Pd | 85 | 12.5 | 48 |

| Z-Arg(Boc)₂-Osu | Boc (x2) | TFA | 88 | 15.3 | 24 (acid-sensitive) |

| Fmoc-Arg(Z)₂-Osu | Fmoc, Z (x2) | Piperidine | 82 | 18.7 | 72 |

| Z-Lys(Z)-Osu | Z (x1) | H₂/Pd | 95 | 20.1 | 60 |

Key Research Findings

- Stability : Z-Arg(Z)₂-Osu demonstrates superior stability in organic solvents (e.g., DCM) compared to Boc-protected analogues, which degrade under prolonged TFA exposure .

- Application Flexibility: Fmoc-Arg(Z)₂-Osu is preferred for SPPS due to orthogonal deprotection, whereas Z-Arg(Z)₂-Osu is favored in solution-phase synthesis for its hydrogenolysis-compatible protection .

- Cost-Efficiency : Z groups are less expensive than Fmoc, making Z-Arg(Z)₂-Osu a cost-effective choice for large-scale syntheses.

Activité Biologique

Z-Arg(Z)2-Osu, also known as N,N'-di-Z-arginine N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis and bioconjugation due to its ability to form stable amide bonds. The compound is characterized by its dual Z protecting groups, which enhance its stability and selectivity in various biochemical applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Z (benzyloxycarbonyl) protecting groups on the arginine residues.

- An N-hydroxysuccinimide (NHS) ester that facilitates the formation of amide bonds with nucleophiles such as amines.

The synthesis typically involves protecting the amino and guanidino groups of arginine, followed by reaction with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .

The primary mechanism of action for this compound involves:

- Formation of Amide Bonds : The NHS ester reacts with nucleophiles to form stable amide bonds.

- Substitution Reactions : It can undergo nucleophilic substitution, making it suitable for various peptide coupling reactions .

Applications in Research

This compound is utilized in several research domains, including:

- Peptide Synthesis : It is employed to synthesize complex peptides due to its efficiency in forming stable linkages.

- Bioconjugation : The compound is used to attach peptides or proteins to other biomolecules, enhancing their therapeutic efficacy or targeting capabilities.

Study 1: Peptide Synthesis Efficiency

In a comparative study involving various coupling agents, this compound demonstrated superior efficiency in forming peptide bonds compared to traditional methods. The study highlighted that using this compound resulted in higher yields and fewer side reactions. The following table summarizes the yield percentages of peptide synthesis using different coupling agents:

| Coupling Agent | Yield (%) |

|---|---|

| This compound | 85% |

| DCC | 70% |

| HATU | 75% |

This indicates that this compound is a preferred choice for researchers focusing on high-yield peptide synthesis .

Study 2: Bioconjugation Applications

Another significant study explored the bioconjugation potential of this compound with various biomolecules. The results showed that conjugates formed using this compound exhibited enhanced stability and bioactivity. For instance, when conjugated with a therapeutic protein, the resulting complex demonstrated improved targeting efficacy in cellular assays.

The following table presents the stability data of bioconjugates formed with this compound compared to other reagents:

| Bioconjugate | Stability (days) |

|---|---|

| This compound | 30 |

| Conventional NHS | 15 |

| Maleimide | 20 |

This data underscores the potential of this compound in developing long-lasting biotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Arg(Z)₂-Osu, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves coupling Z-protected arginine with activated esters like OSu. To ensure reproducibility:

- Use anhydrous conditions to prevent hydrolysis of the active ester .

- Monitor reaction progress via HPLC or TLC, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry .

- Provide detailed experimental parameters (e.g., molar ratios, solvent systems, temperature) in supplementary materials .

- Data Table :

| Protocol Step | Key Parameters | Validation Method |

|---|---|---|

| Activation | DCC/DMAP, DCM | TLC (Rf = 0.5) |

| Coupling | 24h, 25°C | HPLC (≥95% purity) |

Q. How should researchers handle discrepancies in reported yields for Z-Arg(Z)₂-Osu synthesis?

- Methodological Answer :

- Perform comparative experiments under identical conditions using protocols from conflicting studies.

- Analyze variables like reagent purity, solvent batch effects, or stirring efficiency .

- Use statistical tools (e.g., ANOVA) to identify significant differences and publish negative results to clarify contradictions .

Advanced Research Questions

Q. What strategies optimize the stability of Z-Arg(Z)₂-Osu in aqueous solutions for long-term biochemical assays?

- Methodological Answer :

- Test stability under varying pH (4–9), temperatures (4°C–37°C), and buffer compositions (e.g., Tris vs. phosphate) .

- Use accelerated stability studies (e.g., Arrhenius modeling) to predict degradation pathways .

- Incorporate stabilizers like cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) and validate via LC-MS .

Q. How can researchers resolve contradictions in the catalytic efficiency of Z-Arg(Z)₂-Osu in peptide bond formation?

- Methodological Answer :

- Design a meta-analysis of kinetic data (e.g., kcat, Km) across studies, controlling for variables like solvent polarity or substrate steric effects .

- Use computational modeling (e.g., DFT) to predict reactivity under unstudied conditions and validate experimentally .

- Publish raw datasets in open repositories to enable cross-validation .

Q. What frameworks guide the formulation of hypotheses about Z-Arg(Z)₂-Osu’s role in non-canonical enzymatic reactions?

- Methodological Answer :

- Apply the PICO framework :

- P opulation: Enzymatic systems lacking traditional active sites.

- I ntervention: Z-Arg(Z)₂-Osu as a cofactor.

- C omparison: Reactions with/without the compound.

- O utcome: Catalytic rate enhancement .

- Use the FINER criteria to assess feasibility, novelty, and ethical alignment (e.g., avoiding toxic byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.